molecular formula C14H11Cl2N3S B2967281 3-(5,6-dichloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine CAS No. 400075-95-8

3-(5,6-dichloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine

Cat. No.: B2967281
CAS No.: 400075-95-8
M. Wt: 324.22
InChI Key: LPVYKYYWRRHJPM-UHFFFAOYSA-N
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Description

3-(5,6-Dichloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine is a heterocyclic compound featuring a benzothiazole core substituted with 5,6-dichloro groups and linked to a dimethylated pyridine amine. Benzothiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties .

Properties

IUPAC Name

3-(5,6-dichloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3S/c1-19(2)13-8(4-3-5-17-13)14-18-11-6-9(15)10(16)7-12(11)20-14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVYKYYWRRHJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)C2=NC3=CC(=C(C=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5,6-dichloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine typically involves multi-step organic reactions. One common approach is the reaction of 5,6-dichloro-1,3-benzothiazole-2-amine with 2-chloropyridine in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction mixture is then purified to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzothiazoles or pyridines.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: It has been investigated for its biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of inflammatory and oxidative stress-related diseases.

  • Industry: It is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism by which 3-(5,6-dichloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazole Derivatives

Compound Benzothiazole Substituents Heterocyclic Amine Group Key Structural Features Reference
Target Compound 5,6-Dichloro N,N-Dimethylpyridin-2-amine Electron-withdrawing Cl; basic dimethylamine
N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine None (unsubstituted) 4,6-Dimethylpyrimidin-2-yl Planar alignment (dihedral angle: 1.9°); hydrogen-bonded dimers
4-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine 4-Chloro Pyridin-2-ylmethyl Mono-Cl substitution; flexible pyridylmethyl linker
5-Chloro-N,6-dimethyl-N-phenethyl-2-(pyridin-2-yl)pyrimidin-4-amine 5-Chloro (pyrimidine) N-Phenethyl, N,N-dimethyl Pyrimidine core; bulky phenethyl group

Key Observations :

  • Amine Group : The N,N-dimethylpyridin-2-amine group offers rigidity and moderate basicity, contrasting with the pyridylmethyl linker in or the pyrimidine in .
  • Planarity vs. Flexibility : The pyrimidine-linked analog exhibits near-planar alignment, favoring intermolecular hydrogen bonding, whereas the target compound’s dimethylpyridine may introduce steric hindrance.

SAR Insights :

  • Chloro Substitution : Dichloro groups (as in the target compound and ) correlate with enhanced antimicrobial or enzyme inhibitory activity due to increased lipophilicity and target binding .
  • Heterocyclic Linkers : Pyridine/pyrimidine amines (e.g., ) contribute to π-π stacking or hydrogen-bonding interactions, critical for target engagement.
  • Flexibility : Compounds with rigid cores (e.g., ) often exhibit higher crystallinity and stability, while flexible linkers (e.g., ) may improve solubility.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The pyrimidine-linked analog forms centrosymmetric dimers via N–H⋯N bonds, a feature absent in the target compound due to its dimethylated amine.

Biological Activity

3-(5,6-Dichloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H10Cl2N2S
  • Molecular Weight : 273.18 g/mol
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, particularly those involved in metabolic pathways. For instance, studies indicate that it acts as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis, which could have implications in treating skin disorders and pigmentation issues .
  • Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. This property suggests potential applications in developing new antibiotics or antimicrobial agents.
  • Anticancer Activity : Preliminary studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, suggesting a mechanism that triggers programmed cell death .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Tyrosinase InhibitionCompetitive inhibition observed
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in melanoma cell lines
AntioxidantScavenges DPPH and ABTS radicals

Detailed Research Findings

  • Tyrosinase Inhibition : A study highlighted that the compound inhibits mushroom tyrosinase activity more effectively than traditional inhibitors like kojic acid. Kinetic studies revealed competitive inhibition with docking simulations supporting these findings .
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. This broad-spectrum activity indicates its potential as a lead compound for antibiotic development .
  • Cancer Cell Studies : In experiments with B16F10 melanoma cells, the compound was shown to reduce melanin production significantly without cytotoxic effects on the cells. This suggests a dual role in both pigmentation modulation and potential anticancer effects .

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